Cas no 1850184-84-7 (Methyl 2-amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoate)
Methyl 2-amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoate
- 1850184-84-7
- EN300-1297367
- Methyl 2-amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoate
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- Inchi: 1S/C7H11N3O2S/c1-4-6(13-10-9-4)3-5(8)7(11)12-2/h5H,3,8H2,1-2H3
- InChI Key: CCYDTYSAZFPFNP-UHFFFAOYSA-N
- SMILES: S1C(=C(C)N=N1)CC(C(=O)OC)N
Computed Properties
- Exact Mass: 201.05719778g/mol
- Monoisotopic Mass: 201.05719778g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 106Ų
Methyl 2-amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1297367-50mg |
methyl 2-amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoate |
1850184-84-7 | 50mg |
$888.0 | 2023-09-30 | ||
| Enamine | EN300-1297367-100mg |
methyl 2-amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoate |
1850184-84-7 | 100mg |
$930.0 | 2023-09-30 | ||
| Enamine | EN300-1297367-250mg |
methyl 2-amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoate |
1850184-84-7 | 250mg |
$972.0 | 2023-09-30 | ||
| Enamine | EN300-1297367-500mg |
methyl 2-amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoate |
1850184-84-7 | 500mg |
$1014.0 | 2023-09-30 | ||
| Enamine | EN300-1297367-1000mg |
methyl 2-amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoate |
1850184-84-7 | 1000mg |
$1057.0 | 2023-09-30 | ||
| Enamine | EN300-1297367-2500mg |
methyl 2-amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoate |
1850184-84-7 | 2500mg |
$2071.0 | 2023-09-30 | ||
| Enamine | EN300-1297367-5000mg |
methyl 2-amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoate |
1850184-84-7 | 5000mg |
$3065.0 | 2023-09-30 | ||
| Enamine | EN300-1297367-10000mg |
methyl 2-amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoate |
1850184-84-7 | 10000mg |
$4545.0 | 2023-09-30 | ||
| Enamine | EN300-1297367-1.0g |
methyl 2-amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoate |
1850184-84-7 | 1g |
$0.0 | 2023-06-06 |
Methyl 2-amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoate Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on Methyl 2-amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoate
Methyl 2-amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoate (CAS No. 1850184-84-7): A Comprehensive Overview
Methyl 2-amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoate, identified by its CAS number 1850184-84-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of both amino and carboxylate functional groups, coupled with a thiadiazole moiety, makes it a versatile scaffold for the development of novel therapeutic agents.
The compound's structure consists of a propanoate backbone substituted with a 4-methyl-1,2,3-thiadiazole ring at the third position. The thiadiazole ring is a well-known pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. Specifically, thiadiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and antiviral properties. The incorporation of the 4-methyl substituent further enhances the compound's electronic properties and influences its interactions with biological targets.
In recent years, there has been a growing interest in exploring the pharmacological potential of thiadiazole-based compounds. Researchers have been particularly intrigued by their ability to modulate various enzymatic pathways and receptor interactions. For instance, studies have demonstrated that certain thiadiazole derivatives can inhibit kinases and other enzymes involved in cancer progression. The compound Methyl 2-amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoate is being investigated as a potential lead compound for further derivatization to develop more potent and selective inhibitors.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The key steps include the formation of the thiadiazole ring followed by its coupling with the propanoate side chain. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methods are essential for ensuring that the final product meets the stringent requirements for pharmaceutical applications.
One of the most compelling aspects of this compound is its potential to serve as a building block for more complex molecules. By modifying specific functional groups or introducing additional heterocycles, chemists can generate libraries of derivatives with tailored biological activities. This approach is particularly valuable in high-throughput screening programs aimed at identifying new drug candidates.
The biological evaluation of Methyl 2-amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoate has revealed promising results in preclinical studies. Initial experiments have shown that it exhibits moderate activity against certain bacterial strains and can inhibit inflammatory pathways in vitro. These findings suggest that further optimization could lead to the development of a novel therapeutic agent with applications in treating infections and inflammatory diseases.
Advances in computational chemistry have also played a crucial role in understanding the mechanism of action of this compound. Molecular modeling studies have helped elucidate how it interacts with target proteins and how these interactions influence its biological activity. These insights are invaluable for guiding the design of next-generation derivatives with improved efficacy and reduced side effects.
The future prospects for Methyl 2-amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoate are bright, with ongoing research focused on optimizing its synthetic route and exploring new pharmacological applications. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into clinical reality. As our understanding of molecular interactions continues to grow, compounds like this one are poised to make significant contributions to modern medicine.
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